

# Spectroscopic Characterization of 6-Cyclopropylpyrimidin-4-ol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 6-Cyclopropylpyrimidin-4-ol

Cat. No.: B1384365

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This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Cyclopropylpyrimidin-4-ol**, a molecule of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not widely available in public repositories, this guide synthesizes established principles of spectroscopic interpretation for pyrimidine derivatives and related heterocyclic compounds to provide a robust predictive framework.[3][4][5]

## Introduction

**6-Cyclopropylpyrimidin-4-ol** belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][4] The presence of a cyclopropyl group and a hydroxyl function on the pyrimidine ring suggests unique structural and electronic properties that can be elucidated through modern spectroscopic techniques. Understanding the characteristic spectral signatures of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra of **6-Cyclopropylpyrimidin-4-ol**.

## Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for **6-Cyclopropylpyrimidin-4-ol**. These predictions are based on the analysis of similar structures and established spectroscopic principles.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.<sup>[4]</sup> For **6-Cyclopropylpyrimidin-4-ol**, both <sup>1</sup>H and <sup>13</sup>C NMR will provide critical information about the connectivity and electronic environment of the atoms.

The predicted <sup>1</sup>H NMR spectrum of **6-Cyclopropylpyrimidin-4-ol**, hypothetically recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), is expected to exhibit distinct signals for the pyrimidine ring protons, the cyclopropyl protons, and the hydroxyl proton. DMSO-d<sub>6</sub> is a common solvent for NMR analysis of organic molecules.<sup>[6]</sup> It's important to note that residual water in DMSO-d<sub>6</sub> typically appears as a broad singlet around 3.33 ppm, and the residual solvent peak (DMSO-d<sub>5</sub>) is observed as a quintet at approximately 2.50 ppm.<sup>[6][7][8]</sup>

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **6-Cyclopropylpyrimidin-4-ol** in DMSO-d<sub>6</sub>

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2 (pyrimidine)	8.0 - 8.2	Singlet (s)	-
H-5 (pyrimidine)	5.8 - 6.0	Singlet (s)	-
H-7 (cyclopropyl CH)	1.8 - 2.0	Multiplet (m)	-
H-8/H-9 (cyclopropyl CH <sub>2</sub> )	0.8 - 1.2	Multiplet (m)	-
OH	11.0 - 12.0	Broad Singlet (br s)	-

- Rationale for Predictions:
  - Pyrimidine Protons (H-2, H-5): The pyrimidine ring protons are in an electron-deficient environment, leading to downfield chemical shifts. H-2 is expected to be the most

downfield due to the inductive effect of the two adjacent nitrogen atoms. H-5 will be further upfield, influenced by the adjacent carbon and nitrogen.

- Cyclopropyl Protons (H-7, H-8/H-9): The cyclopropyl protons are expected in the aliphatic region. The methine proton (H-7) will be slightly more downfield than the methylene protons (H-8/H-9) due to its attachment to the pyrimidine ring. The strained nature of the cyclopropyl ring can lead to complex splitting patterns.
- Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding with the DMSO solvent and potential tautomerism with the pyrimidinone form.

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on typical values for pyrimidine and cyclopropyl moieties.

[9][10][11]

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **6-Cyclopropylpyrimidin-4-ol** in DMSO- $\text{d}_6$

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2 (pyrimidine)	150 - 155
C-4 (pyrimidine)	165 - 170
C-5 (pyrimidine)	100 - 105
C-6 (pyrimidine)	160 - 165
C-7 (cyclopropyl CH)	15 - 20
C-8/C-9 (cyclopropyl $\text{CH}_2$ )	5 - 10

- Rationale for Predictions:
  - Pyrimidine Carbons (C-2, C-4, C-5, C-6): The pyrimidine carbons are expected in the aromatic/heteroaromatic region. C-4 and C-6, being attached to electronegative atoms (oxygen and nitrogen, and the cyclopropyl group respectively), will be significantly downfield. C-2 will also be downfield due to the two adjacent nitrogens. C-5 is anticipated to be the most upfield of the pyrimidine carbons.

- Cyclopropyl Carbons (C-7, C-8/C-9): The cyclopropyl carbons will appear in the aliphatic region at relatively upfield chemical shifts, characteristic of strained ring systems.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.<sup>[3][12][13]</sup> The IR spectrum of **6-Cyclopropylpyrimidin-4-ol** is expected to show characteristic absorption bands for the O-H, C-H, C=O (from the pyrimidinone tautomer), and C=N/C=C bonds.<sup>[3][14]</sup>

Table 3: Predicted IR Absorption Bands for **6-Cyclopropylpyrimidin-4-ol**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (H-bonded)	3200 - 2800	Broad, Strong
C-H stretch (aromatic/vinylic)	3100 - 3000	Medium
C-H stretch (aliphatic, cyclopropyl)	3000 - 2850	Medium
C=O stretch (pyrimidinone tautomer)	1700 - 1650	Strong
C=N/C=C stretch (pyrimidine ring)	1650 - 1550	Medium to Strong
C-O stretch	1250 - 1150	Medium

- Rationale for Predictions:
  - The broad O-H stretching band is indicative of the hydroxyl group and its involvement in hydrogen bonding.
  - The presence of a strong C=O stretching band would suggest a significant contribution from the pyrimidinone tautomer in the solid state.
  - The C=N and C=C stretching vibrations of the pyrimidine ring typically appear in the 1650-1550 cm<sup>-1</sup> region.<sup>[3]</sup>

- The C-H stretching bands for the aromatic and cyclopropyl protons will be in their characteristic regions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.<sup>[4][15][16]</sup> For **6-Cyclopropylpyrimidin-4-ol** (Molecular Formula: C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O), the calculated molecular weight is 136.15 g/mol .

- Predicted Molecular Ion: A prominent molecular ion peak ([M]<sup>+</sup>) is expected at m/z 136.
- Predicted Fragmentation Pattern: The fragmentation of pyrimidine derivatives can be complex.<sup>[15][17][18][19][20]</sup> Key predicted fragmentation pathways for **6-Cyclopropylpyrimidin-4-ol** include:
  - Loss of CO (m/z 28) from the pyrimidinone tautomer to give a fragment at m/z 108.
  - Loss of the cyclopropyl group (C<sub>3</sub>H<sub>5</sub>, m/z 41) to yield a fragment at m/z 95.
  - Cleavage of the pyrimidine ring can lead to various smaller fragments.

## Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline recommended procedures for acquiring NMR, IR, and MS data for **6-Cyclopropylpyrimidin-4-ol**.

## NMR Data Acquisition

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